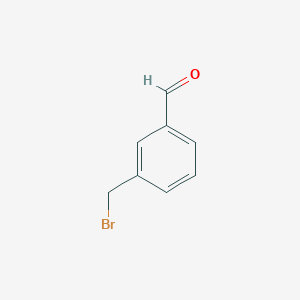

3-(Bromomethyl)benzaldehyde

描述

Contextual Significance in Organic Chemistry Research

3-(Bromomethyl)benzaldehyde is a notable compound in organic chemistry, primarily valued for its role as a versatile synthetic intermediate. ambeed.commdpi.com Its chemical structure is distinguished by the presence of two key functional groups on a benzene (B151609) ring: a bromomethyl group (-CH₂Br) and an aldehyde group (-CHO), arranged in a meta (1,3) pattern. This bifunctional nature allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules. ambeed.com

The significance of this compound lies in the distinct reactivity of its two functional groups. The bromomethyl group is a reactive electrophile, readily participating in nucleophilic substitution reactions. ambeed.com This allows for the attachment of the benzaldehyde (B42025) structure to various other molecules. The aldehyde group can undergo numerous reactions common to its class, such as the Knoevenagel condensation, Wittig reaction, and various coupling reactions like the Suzuki and Stille couplings. ambeed.com The ability to selectively target one functional group while leaving the other intact for subsequent steps provides chemists with significant synthetic flexibility. Brominated heterocyclic compounds, which can be synthesized using reagents like this compound, are pivotal in both medicinal chemistry and synthetic applications due to their role as versatile intermediates in cross-coupling and nucleophilic substitution reactions. mdpi.com

Overview of Research Trajectories for the Chemical Compound

Research involving this compound has followed several key trajectories, largely centered on its utility in constructing complex molecular frameworks. A significant area of investigation is its use in the synthesis of biologically active compounds and pharmaceuticals. mdpi.comresearchgate.net For instance, brominated compounds are integral to medicinal chemistry for developing new therapeutic agents. mdpi.com

Another prominent research path involves its application as a key building block in materials science and catalysis. The compound's structure can be incorporated into larger systems to create functional materials with specific properties. For example, it can be used in the synthesis of ligands for metal catalysts or as a component in the creation of novel organic materials. Research has also explored its use in synthesizing aromatic analogs of retinoic acid methyl esters through reactions like the Barbier reaction. researchgate.net The synthesis of this compound itself is an area of study, with methods developed from precursors like 3-(bromomethyl)benzonitrile (B105621) using reagents such as diisobutylaluminum hydride (DIBAL-H). researchgate.netechemi.comsigmaaldrich.com

Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₇BrO | echemi.comnih.gov |

| Molecular Weight | 199.05 g/mol | sigmaaldrich.com |

| CAS Number | 82072-23-9 | echemi.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | Inert atmosphere, 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPGAYXSRGROSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427817 | |

| Record name | 3-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82072-23-9 | |

| Record name | 3-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(Bromomethyl)benzaldehyde

Traditional synthetic routes to this compound rely on well-documented chemical transformations, including the reduction of nitriles and the bromination of methyl groups.

A primary and efficient method for synthesizing this compound is the partial reduction of 3-(Bromomethyl)benzonitrile (B105621). Diisobutylaluminum Hydride (DIBAL-H) is a highly effective reducing agent for this transformation, as it can selectively convert the nitrile group to an aldehyde without affecting the bromomethyl group. rsc.org

The reaction is typically performed by dissolving 3-(Bromomethyl)benzonitrile (also known as α-bromo-m-toluinitrile) in a dry, non-polar solvent like toluene (B28343). researchgate.net The solution is cooled to a low temperature, commonly 0°C, under an inert atmosphere (e.g., argon) to control the reactivity of the organoaluminum reagent. researchgate.netechemi.com A solution of DIBAL-H, often in a solvent such as hexanes or THF, is then added dropwise. researchgate.netechemi.com After a stirring period of a few hours at low temperature, the reaction is quenched, typically with an acidic aqueous solution like 10% HCl. researchgate.net The product is then isolated through extraction and purification, often yielding a white crystalline solid. researchgate.net This method is known for its high efficiency, with yields reported to be in the range of 88% to quantitative. researchgate.netechemi.com

Table 1: Reaction Conditions for DIBAL-H Reduction

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 3-(Bromomethyl)benzonitrile | researchgate.netechemi.com |

| Reagent | Diisobutylaluminum Hydride (DIBAL-H) | rsc.orgresearchgate.netechemi.com |

| Solvent | Toluene | researchgate.netechemi.com |

| Temperature | 0°C | researchgate.netechemi.com |

| Atmosphere | Inert (Argon) | researchgate.net |

| Workup | Aqueous HCl | researchgate.netechemi.com |

| Reported Yield | 88-94% | researchgate.netechemi.com |

Another established pathway involves the direct bromination of the methyl group of a suitable precursor, m-tolualdehyde. This reaction is a benzylic bromination, which proceeds via a free-radical mechanism. The key is to introduce a bromine atom to the methyl group while leaving the aldehyde functionality and the aromatic ring intact.

This is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent such as carbon tetrachloride (CCl4). rsc.org The reaction requires a radical initiator, which can be a chemical initiator like azobisisobutyronitrile (AIBN) or initiation by UV light. rsc.org The presence of electron-withdrawing groups like an aldehyde can hinder side-chain bromination, but the method remains a viable route. It is often more practical to start with m-tolunitrile, brominate the methyl group, and then convert the nitrile to the aldehyde, as the nitrile group is less deactivating. researchgate.net

While the direct reduction of 3-(Bromomethyl)benzonitrile is a single-step conversion to the final product, a more comprehensive multistep synthesis considers the formation of the nitrile precursor itself. A common and logical two-step sequence starts from m-tolunitrile. researchgate.net

Step 1: Radical Bromination of m-Tolunitrile: The first step is the benzylic bromination of m-tolunitrile. This reaction is analogous to the bromination of tolualdehyde, using NBS and a radical initiator like AIBN to convert the methyl group into a bromomethyl group, yielding 3-(Bromomethyl)benzonitrile. researchgate.net

Step 2: Reduction of the Nitrile: The resulting 3-(Bromomethyl)benzonitrile is then reduced to this compound using DIBAL-H, as described in section 2.1.1. researchgate.net

This multistep approach allows for the synthesis of the target molecule from more readily available starting materials.

Novel and Emerging Synthetic Strategies

Research into the synthesis of complex molecules is continuously evolving, with a focus on improving efficiency, safety, and scalability.

Continuous-flow chemistry is an emerging technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mtak.huspringernature.com While specific literature detailing the continuous-flow synthesis of this compound is not prevalent, the established batch reactions are amenable to this technology.

For instance, the radical bromination with NBS and the reduction with DIBAL-H could be adapted to flow reactors. A flow setup would allow for precise control over reaction time, temperature, and stoichiometry, which is particularly beneficial for highly exothermic or hazardous reactions. The use of packed-bed reactors or microreactors could improve the safety and efficiency of both the bromination and reduction steps, potentially leading to higher yields and purity. springernature.com

The synthesis of a bifunctional molecule like this compound inherently relies on selective chemical transformations.

Chemoselectivity: The reduction of 3-(Bromomethyl)benzonitrile with DIBAL-H is a prime example of a chemoselective reaction. The DIBAL-H reagent selectively reduces the nitrile group to an aldehyde while leaving the reactive benzylic bromide untouched. rsc.org This selectivity is crucial for the success of the synthesis, as other, less selective reducing agents could potentially reduce the bromide to a methyl group or the aldehyde further to an alcohol. The use of specific binary hydride systems can also be employed to target different functional groups on a benzylic halide, demonstrating a high degree of chemoselectivity. rsc.org

Regioselectivity: The bromination of m-tolualdehyde or m-tolunitrile demonstrates regioselectivity. Under free-radical conditions (e.g., NBS with AIBN or light), the reaction selectively occurs at the benzylic position (the methyl group) rather than on the aromatic ring itself. rsc.org Conversely, electrophilic aromatic bromination, which would add bromine to the ring, requires different conditions, such as a Lewis acid catalyst. This control over the position of the bromination is fundamental to forming the desired 3-(Bromomethyl) structure.

Derivatization Reactions and Functional Group Interconversions

The presence of two distinct reactive sites in this compound, the bromomethyl group and the aldehyde group, allows for selective chemical modifications. This section details the reactivity of each functional group.

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions, primarily through an SN2 mechanism. This reactivity allows for the introduction of a variety of functional groups at the benzylic position.

Carborane anions are a class of polyhedral boron-carbon molecular clusters that can exhibit nucleophilic character. The carbon atoms in some carborane cages, such as o-carborane, are weakly acidic and can be deprotonated using strong bases to generate negatively charged carbon centers. These carbanionic species can then react with various electrophilic reagents.

While the direct reaction of a carborane anion as a carbon-centered nucleophile with this compound to form a covalent carbon-carbon bond at the bromomethyl position is not explicitly detailed in the surveyed scientific literature, the established principles of nucleophilic substitution suggest such a reaction is theoretically plausible. The nucleophilic carborane anion would be expected to attack the electrophilic benzylic carbon, displacing the bromide and forming a new C-C bond. However, much of the documented reactivity of carborane anions focuses on their role as weakly coordinating anions or their reactions with electrophiles at the boron vertices of the cage.

The bromomethyl group of this compound readily reacts with potassium thioacetate (B1230152) in a nucleophilic substitution reaction to form 3-(S-acetylthiomethyl)benzaldehyde cmu.edu. This reaction is a common and effective method for introducing a protected thiol group onto a molecule. The thioacetate anion acts as the nucleophile, displacing the bromide to form a thioester linkage. This S-acetyl protecting group can be later removed under mild conditions to reveal the free thiol, which can be useful for a variety of applications, including self-assembly on surfaces or further chemical modifications. The synthesis of related S-acetyl-protected thiobenzaldehydes has been reported to proceed in good yield through the substitution of a bromide with potassium thioacetate cmu.edu.

Aldehyde Group Reactivity

The aldehyde group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, most notably oxidation.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(bromomethyl)benzoic acid. A wide array of oxidizing agents can accomplish this transformation, and the choice of reagent often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Common and effective methods for the oxidation of aromatic aldehydes include the use of:

Potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in acidic or alkaline conditions.

Jones reagent (CrO3 in aqueous sulfuric acid) , which is a strong oxidizing agent that typically provides good yields at room temperature.

Tollens' reagent , a mild oxidizing agent consisting of a basic solution of silver nitrate (B79036) in ammonia, which selectively oxidizes aldehydes.

Oxone® (potassium peroxymonosulfate) , a versatile and environmentally friendly oxidizing agent.

Hydrogen peroxide (H2O2) in the presence of a base or a catalyst. An improved aqueous basic hydrogen peroxide system has been shown to be efficient for the oxidation of electron-rich aromatic aldehydes researchgate.net.

The selection of the appropriate oxidizing agent is crucial to ensure the selective oxidation of the aldehyde group without affecting the bromomethyl functionality. Milder oxidizing agents are generally preferred to avoid potential side reactions.

| Reagent | Conditions | Product |

| Potassium Permanganate (KMnO4) | Acidic or alkaline | 3-(Bromomethyl)benzoic acid |

| Jones Reagent (CrO3/H2SO4) | Room temperature | 3-(Bromomethyl)benzoic acid |

| Tollens' Reagent ([Ag(NH3)2]+) | Basic | 3-(Bromomethyl)benzoic acid |

| Oxone® (KHSO5) | Aqueous | 3-(Bromomethyl)benzoic acid |

| Hydrogen Peroxide (H2O2) | Basic or with catalyst | 3-(Bromomethyl)benzoic acid |

Reduction to Alcohols

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, yielding (3-(bromomethyl)phenyl)methanol. This transformation is a fundamental step in the synthesis of various derivatives where a hydroxymethyl group is required. A common method for this reduction involves the use of hydride-donating reagents.

For instance, the reduction of the aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H). While a specific procedure for the direct reduction of this compound was not found in the provided search results, a similar transformation starting from a related nitrile provides insight into the conditions that could be employed. In one documented synthesis, α-bromo-m-tolunitrile was reduced to this compound in quantitative yield using DIBAL-H in toluene at 0°C. sciepub.com It is plausible that similar conditions could be adapted for the reduction of the aldehyde to the corresponding alcohol.

The resulting alcohol, (3-(bromomethyl)phenyl)methanol, is a valuable intermediate for further synthetic manipulations, allowing for the introduction of various functionalities through reactions at both the alcohol and the benzylic bromide positions.

Table 1: Illustrative Reduction of a Precursor to this compound

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| α-bromo-m-tolunitrile | DIBAL-H | Toluene | 0 °C | This compound | 94% |

This table illustrates the reduction of a nitrile to an aldehyde, a reaction that utilizes a common reducing agent also applicable for the reduction of aldehydes to alcohols.

Condensation Reactions (e.g., Henry Reaction with Nitro Compounds)

The aldehyde group in this compound is susceptible to condensation reactions, which are powerful carbon-carbon bond-forming methods. The Henry reaction, or nitroaldol reaction, is a classic example of such a transformation, involving the base-catalyzed reaction of an aldehyde with a nitroalkane. acs.orgwikipedia.org This reaction produces a β-nitro alcohol, a versatile intermediate that can be further transformed into other functional groups. acs.orgwikipedia.org

The general mechanism of the Henry reaction begins with the deprotonation of the nitroalkane by a base to form a nitronate anion. acs.orgwikipedia.org This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. acs.orgwikipedia.org A variety of bases can be employed, and the reaction conditions can be tuned to control the stereochemical outcome. niscpr.res.in

While a specific example of a Henry reaction with this compound was not found in the provided search results, the reaction of benzaldehyde (B42025) with nitromethane (B149229) is a well-documented process that serves as a model. beilstein-journals.orgresearchgate.netscirp.org This reaction typically yields 2-nitro-1-phenylethanol. It is expected that this compound would react in a similar manner with nitroalkanes in the presence of a suitable base.

Table 2: General Scheme for the Henry Reaction

| Aldehyde Reactant | Nitroalkane Reactant | Base Catalyst | Solvent | Product (β-nitro alcohol) |

| This compound | R-CH2-NO2 | e.g., Et3N | e.g., MeOH | 1-(3-(Bromomethyl)phenyl)-2-nitro-propan-1-ol (for R=CH3) |

This table presents a generalized scheme for the Henry reaction of this compound based on the known reactivity of aldehydes with nitroalkanes.

Olefination Reactions with Alkyl Halides

Olefination reactions provide a powerful means to convert the carbonyl group of this compound into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples of such transformations.

The Wittig reaction utilizes a phosphorus ylide, typically generated by treating a phosphonium (B103445) salt with a strong base, to react with an aldehyde or ketone. sciepub.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. rsc.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This reaction generally offers excellent E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. alfa-chemistry.com The HWE reaction is often favored for its reliability and stereocontrol. organic-chemistry.org

While specific experimental data for the olefination of this compound was not available in the search results, a general procedure for a Wittig reaction in aqueous media involves reacting an aldehyde with a phosphoranylidene acetate (B1210297) in the presence of a base like sodium bicarbonate. rsc.org Similarly, the HWE reaction of an aldehyde with triethyl phosphonoacetate is a common method for synthesizing α,β-unsaturated esters. rsc.orgwikipedia.org

Table 3: General Scheme for the Horner-Wadsworth-Emmons Reaction

| Aldehyde Reactant | Phosphonate Reagent | Base | Solvent | Product (E-alkene) |

| This compound | Triethyl phosphonoacetate | e.g., NaH | e.g., THF | Ethyl (E)-3-(3-(bromomethyl)phenyl)acrylate |

This table illustrates a generalized Horner-Wadsworth-Emmons reaction with this compound based on established protocols.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The benzylic bromide moiety of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki and Heck reactions are particularly powerful tools in this context.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used for the synthesis of biaryls and other conjugated systems. While a specific Suzuki coupling of this compound was not detailed in the search results, the general applicability of this reaction to benzylic halides suggests its feasibility. The reaction of 4-bromobenzaldehyde (B125591) with phenylboronic acid is a known transformation, highlighting the compatibility of the aldehyde functionality under these conditions. researchgate.net

The Heck reaction, on the other hand, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net This reaction is a versatile method for the vinylation of aryl and vinyl halides. nih.gov The reaction of aryl halides with ethyl acrylate (B77674) is a common example. researchgate.netresearchgate.net Although a specific Heck reaction involving the benzylic bromide of this compound was not found, the reactivity of benzylic halides in such couplings is known. organic-chemistry.orgnih.gov

Table 4: Generalized Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid Derivative | Palladium Catalyst | Base | Product |

| This compound | Arylboronic acid (e.g., C6H5B(OH)2) | e.g., Pd(PPh3)4 | e.g., K2CO3 | 3-(Arylmethyl)benzaldehyde |

This table outlines a general Suzuki-Miyaura coupling reaction with this compound.

Table 5: Generalized Heck Reaction

| Aryl Halide | Alkene | Palladium Catalyst | Base | Product |

| This compound | e.g., Ethyl acrylate | e.g., Pd(OAc)2 | e.g., Et3N | Ethyl 3-(3-formylbenzyl)acrylate |

This table presents a generalized Heck reaction with this compound.

Mechanistic Studies of this compound Reactions

Kinetic Investigations of Nucleophilic Substitutions

The benzylic bromide of this compound is susceptible to nucleophilic substitution reactions, typically proceeding through an S(_N)2 mechanism. Kinetic studies of such reactions provide valuable insights into the reaction mechanism and the factors influencing reactivity.

While specific kinetic data for this compound was not found in the search results, studies on related benzyl (B1604629) bromides can offer a basis for understanding its behavior. The S(_N)2 reaction rate is dependent on the concentrations of both the substrate and the nucleophile. study.com The reaction of benzyl bromide with various nucleophiles has been the subject of kinetic investigations. For example, the reaction of benzyl bromide with iodide ions in acetone (B3395972) is a classic example used to study S(_N)2 kinetics. acs.orgnih.gov The rate of reaction is influenced by the nature of the nucleophile, the leaving group, the solvent, and the substituents on the aromatic ring. libretexts.org

A study on the reaction of 1-chloromethylnaphthalene with anilines demonstrated that the reaction follows second-order kinetics and that the rate is influenced by solvent polarity and temperature. researchgate.net It is reasonable to assume that the nucleophilic substitution reactions of this compound would exhibit similar kinetic behavior, with the rate being influenced by the nucleophilicity of the attacking species and the reaction conditions.

Understanding Steric and Electronic Effects on Reactivity

The reactivity of this compound in nucleophilic substitution and cross-coupling reactions is governed by a combination of steric and electronic effects. The bromomethyl group is the primary site for nucleophilic attack in S(_N)2 reactions and oxidative addition in palladium-catalyzed couplings.

Steric Effects: The accessibility of the benzylic carbon to the incoming nucleophile or catalyst is a key determinant of the reaction rate. study.com In the case of this compound, the substituents are in a meta relationship, which generally results in less steric hindrance at the benzylic position compared to ortho-substituted analogues. nih.gov The aldehyde group at the meta position is not expected to exert a significant steric effect on the approach to the bromomethyl group.

Electronic Effects: The electronic nature of the substituents on the benzene (B151609) ring plays a crucial role in influencing the reactivity of the benzylic bromide. The aldehyde group is an electron-withdrawing group. Through its -I (inductive) and -M (mesomeric) effects, it deactivates the aromatic ring towards electrophilic substitution but influences the reactivity of the side chains. The electron-withdrawing nature of the aldehyde group will have an impact on the electron density at the benzylic carbon. This can affect the transition state energy of both S(_N)2 reactions and the oxidative addition step in palladium catalysis. In S(_N)2 reactions, electron-withdrawing groups can have a complex effect, sometimes slightly accelerating the reaction by stabilizing the transition state. In palladium-catalyzed cross-coupling reactions, the electronic properties of the aryl halide can significantly influence the rate of oxidative addition. acs.org

Radical Pathways in Photoredox Catalysis

The generation of radical intermediates from this compound through photoredox catalysis represents a powerful strategy for the formation of new carbon-carbon bonds under mild reaction conditions. This approach circumvents the harsh conditions often associated with traditional methods of radical generation. Visible-light photoredox catalysis, in particular, has emerged as a key technology, enabling the single-electron reduction of the benzylic bromide to generate a 3-formylbenzyl radical.

The general mechanism commences with the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent single-electron donor and can reduce the this compound at its benzylic bromide moiety. This single-electron transfer (SET) results in the formation of a radical anion, which rapidly undergoes fragmentation to release a bromide ion and the desired 3-formylbenzyl radical. The now oxidized photocatalyst (PC+) is subsequently reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle.

A prominent application of this radical pathway is in the enantioselective α-benzylation of aldehydes, a transformation achieved through the synergistic combination of photoredox catalysis and organocatalysis. In this dual catalytic system, a chiral secondary amine catalyst, such as an imidazolidinone, reacts with an aldehyde to form a nucleophilic enamine intermediate. Concurrently, the photoredox cycle generates the electrophilic 3-formylbenzyl radical from this compound. The radical then adds to the enamine in a stereocontrolled manner, guided by the chiral catalyst. Subsequent single-electron oxidation of the resulting radical intermediate and hydrolysis yields the α-benzylated aldehyde product with high enantioselectivity.

The efficiency and success of these transformations are influenced by several factors, including the choice of photocatalyst, solvent, and the electronic nature of the benzylic halide. For instance, electron-deficient benzyl bromides are often more readily reduced, facilitating the initial radical-generating step. The following table provides illustrative examples of such photoredox-catalyzed reactions involving benzyl bromide derivatives, showcasing the scope and efficiency of this methodology. While specific data for the 3-isomer is not detailed in the cited literature, the reactivity of closely related isomers provides a strong model for its behavior in these radical pathways. For example, in the enantioselective α-benzylation of aldehydes, various substituted benzyl bromides have been successfully employed.

| Entry | Aldehyde | Benzyl Bromide Derivative | Photocatalyst | Organocatalyst | Solvent | Yield (%) nih.gov | ee (%) nih.gov |

| 1 | Octanal | 2,4-Dinitrobenzyl bromide | fac-Ir(ppy)₃ | Imidazolidinone | DMSO | 85 | 90 |

| 2 | Propanal | 4-(Bromomethyl)pyridine HBr | fac-Ir(ppy)₃ | Imidazolidinone | DMSO | 82 | 93 |

| 3 | Hexanal | 2-Nitrobenzyl bromide | fac-Ir(ppy)₃ | Imidazolidinone | DMSO | 88 | 87 |

| 4 | Butanal | 4-Trifluoromethylbenzyl bromide | fac-Ir(ppy)₃ | Imidazolidinone | DMSO | 72 | 89 |

This compound: A Versatile Building Block in Organic Synthesis

The chemical compound this compound is a key reagent in the field of organic chemistry, serving as a versatile precursor for a wide array of complex molecules. Its unique structure, featuring both a reactive bromomethyl group and an aldehyde functional group, allows for a diverse range of chemical transformations. This article explores the significant applications of this compound in advanced organic synthesis and its role in medicinal chemistry research.

Applications in Advanced Organic Synthesis

The bifunctional nature of this compound makes it a valuable starting material for constructing intricate molecular frameworks.

Building Block for Complex Molecular Architectures

The presence of both an aldehyde and a benzyl bromide moiety allows for sequential or orthogonal reactions, providing a strategic advantage in the synthesis of complex targets.

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity enables the introduction of the benzaldehyde group with a reactive handle at the meta position, a common structural motif in many biologically active compounds. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations, while the bromomethyl group is susceptible to nucleophilic substitution. This dual reactivity is instrumental in building the carbon skeleton of target molecules. For instance, its isomeric counterpart, 4-(bromomethyl)benzaldehyde (B112711), is explicitly mentioned as an intermediate in the production of pharmaceuticals and agrochemicals due to its reactivity with nucleophiles. lookchem.com

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a precursor for the synthesis of various heterocyclic systems. A notable example is its utility in the formation of pyrazole (B372694) derivatives. researchgate.netrsc.orgyoutube.com Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties. researchgate.net The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com While direct synthesis from this compound isn't explicitly detailed in the provided results, its aldehyde functionality can be a key component in creating the necessary dicarbonyl precursor for pyrazole ring formation. For instance, a common method for pyrazole synthesis involves reacting a hydrazine with a 1,3-dicarbonyl compound. youtube.com

The general synthetic approach to pyrazoles can be illustrated by the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a β-ketoester. The versatility of this compound allows for its incorporation into such synthetic schemes, leading to pyrazoles bearing a bromomethylphenyl substituent.

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Significance |

| Hydrazine derivative | 1,3-Dicarbonyl compound (derived from this compound) | Pyrazole derivative | Biologically active compounds with potential therapeutic applications. researchgate.netnih.gov |

This table illustrates a general pathway for the synthesis of pyrazole derivatives, a class of compounds for which this compound can serve as a precursor.

The structural features of this compound also lend themselves to the synthesis of dyes and fragrances. The aromatic ring and the potential for conjugation through the aldehyde group can be exploited to create chromophoric systems responsible for color. Similarly, the benzaldehyde moiety is a common feature in fragrance molecules. The isomeric 4-(bromomethyl)benzaldehyde is noted for its use as a fragrance ingredient in the perfume and cosmetic industry, possessing a strong, sweet, floral odor. lookchem.com This suggests that derivatives of this compound could also be explored for their olfactory properties.

Role in Medicinal Chemistry Research

The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a scaffold for the design and synthesis of new therapeutic agents.

Design of Bioactive Molecules

The rational design of bioactive molecules is a cornerstone of modern drug discovery. nih.govmdpi.com This process often involves identifying a pharmacophore—the essential structural features of a molecule required for its biological activity—and then synthesizing analogs to optimize properties such as potency, selectivity, and pharmacokinetic profile. mdpi.comnih.gov this compound provides a versatile platform for such explorations. The aldehyde group can be modified to introduce various functionalities, while the bromomethyl group allows for the attachment of different substituents through nucleophilic displacement, enabling the systematic exploration of structure-activity relationships (SAR).

Synthesis of Histamine H2 Receptor Ligands

Applications in Advanced Organic Synthesis

Role in Medicinal Chemistry Research

Development of Indole-Based Therapeutics

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functional groups of 3-(bromomethyl)benzaldehyde make it a suitable reagent for the synthesis of 3-substituted indole derivatives. nih.govdu.ac.ir These derivatives are key intermediates in the creation of complex indole alkaloids. du.ac.ir

The synthesis often proceeds via the formation of reactive alkylideneindolenine intermediates. nih.gov These intermediates can then react with a variety of nucleophilic reagents to produce a diverse range of functionalized indole derivatives. nih.gov This synthetic approach has been highlighted in recent developments for preparing these valuable compounds. nih.gov One specific method involves the Yonemitsu condensation reaction between an indole, dimedone, and a benzaldehyde (B42025) derivative. du.ac.ir

Precursor for Cytotoxic Agents (e.g., Acrylate (B77674) Derivatives)

This compound serves as a precursor in the synthesis of certain cytotoxic agents, such as acrylate derivatives. These compounds have been investigated for their potential as anticancer agents. researchgate.netnih.gov

A variety of 3-(4-chlorophenyl)acrylic acids and their corresponding acrylate esters have been synthesized and evaluated for their antiproliferative efficacy against cancer cell lines. researchgate.netnih.gov In one study, an acrylic acid compound demonstrated a potent cytotoxic effect against the MDA-MB-231 breast cancer cell line. researchgate.net This compound was also found to inhibit β-tubulin polymerization and induce cell cycle arrest at the G2/M phase, ultimately leading to cell death. researchgate.net

The synthesis of these acrylate derivatives often involves the initial creation of an oxazolone (B7731731) intermediate. nih.gov This intermediate is then reacted with various alcohols to produce the final acrylate ester compounds. nih.gov The anticancer activity of these derivatives appears to be influenced by the presence of a carboxylate or methylate moiety. nih.gov

Investigation of Enzyme Inhibitory Effects (e.g., Cytochrome P450 Enzymes)

Derivatives of this compound have been investigated for their potential to inhibit certain enzymes, including the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov These enzymes play a crucial role in the metabolism of drugs and other foreign compounds in the body. nih.govdrugbank.com

Inhibition of CYP enzymes can lead to significant drug-drug interactions, which can alter the efficacy and safety of medications. nih.gov The mechanisms of inhibition can be reversible, irreversible, or quasi-irreversible. nih.gov Understanding these mechanisms is critical for predicting and managing potential drug interactions.

Studies have shown that various drugs can act as inhibitors of specific CYP isoforms, such as CYP3A4 and CYP2D6. drugbank.com The inhibition can occur through different kinetic models, including competitive, noncompetitive, and uncompetitive inhibition. nih.gov The complexity of these interactions is highlighted by the fact that some compounds can be both substrates and inhibitors of the same enzyme. nih.gov

Drug Design Strategies for Modulating Metabolic Pathways

The ability of this compound derivatives to interact with enzymes like cytochrome P450 makes them relevant in drug design strategies aimed at modulating metabolic pathways. nih.govrsc.org By strategically modifying the structure of these derivatives, it is possible to influence their metabolic stability and pharmacokinetic properties. rsc.orgmdpi.com

Medicinal chemistry strategies often involve simplifying the structure of complex natural products to create more synthetically accessible and pharmacologically active compounds. mdpi.com This can involve fragment-based drug design, where smaller molecular fragments are assembled and optimized to create new drug candidates. mdpi.com

Exploration of Anticonvulsant Agents and Anti-inflammatory Activity via Derivatives

Derivatives of this compound have been explored for their potential as anticonvulsant and anti-inflammatory agents. journaljpri.comnih.govmdpi.com

In the search for new anticonvulsant drugs, a variety of heterocyclic compounds have been synthesized and evaluated. nih.govnih.gov For instance, α-acetamido-N-benzylacetamide derivatives with different heterocyclic groups have shown promising activity in animal models of epilepsy. nih.gov Similarly, derivatives of pyrrolidine-2,5-dione have been synthesized and found to possess anticonvulsant properties. mdpi.comnih.gov

Some of these compounds have also demonstrated anti-inflammatory activity. journaljpri.commdpi.com For example, certain coumarin (B35378) acetohydrazide derivatives have shown significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. journaljpri.com The analgesic activity of some of these compounds suggests they may also be useful in the treatment of neuropathic pain. mdpi.com

Potential in Cancer Studies (e.g., DNA Binding and Apoptosis Induction)

The potential of this compound derivatives in cancer research is an active area of investigation. news-medical.netnih.gov Studies have focused on their ability to bind to DNA, induce apoptosis (programmed cell death), and inhibit the growth of cancer cells. nih.govnews-medical.netnih.gov

Apoptosis is a key process that is often deregulated in cancer, leading to uncontrolled cell proliferation. nih.govmdpi.com Many anticancer therapies aim to induce apoptosis in tumor cells. nih.gov Derivatives of this compound, such as certain acrylate esters, have been shown to induce apoptosis in breast cancer cells. nih.gov These compounds can trigger cell cycle arrest at the G2/M phase and increase the expression of pro-apoptotic proteins like p53 and Bax. nih.gov

Furthermore, some benzaldehyde derivatives have been shown to overcome therapy resistance in cancer cells by inhibiting the interaction of key signaling proteins. news-medical.net For instance, benzaldehyde has been found to prevent the binding of various proteins to 14-3-3ζ, a protein that has been implicated in cancer cell survival and resistance to treatment. news-medical.net

Applications in Materials Science and Polymer Chemistry

Beyond its applications in medicinal chemistry, this compound also has potential uses in materials science and polymer chemistry. d-nb.infobeilstein-journals.org The dual functionality of this compound allows it to be incorporated into polymers, potentially imparting unique properties to the resulting materials.

The field of polymer chemistry is closely linked with organic chemistry, and the development of new synthetic methods has enabled the creation of a wide range of functional polymers. d-nb.infobeilstein-journals.org These materials have diverse applications, including in the development of drug delivery systems, biomaterials, and self-healing materials. d-nb.infobeilstein-journals.org The reactive nature of the bromomethyl and aldehyde groups in this compound makes it a candidate for use in the synthesis of such advanced materials.

Development of Functional Materials

The compound serves as a key precursor in the synthesis of functional materials. Its aldehyde group can undergo condensation reactions, while the bromomethyl group provides a reactive site for grafting or crosslinking. These materials are utilized in diverse fields, including electronics and materials science. Commercial suppliers categorize this compound and its analogs under functional materials, indicating its established role in this area. accelachem.comambeed.com For instance, the related compound 3,5-Bis(bromomethyl)benzaldehyde is specifically noted for its use in creating photoresist materials and other functional polymers. ambeed.com

Production of Specialty Chemicals and Materials with Specific Properties

As a versatile organic building block, this compound is employed in what is known as "Specialty Synthesis". ambeed.com This involves the creation of complex molecules where the benzaldehyde moiety is incorporated to impart specific properties, such as particular optical or electronic characteristics. The dual reactivity of the molecule allows for precise structural modifications, leading to the production of high-value, specialized chemical products.

Photoresist Materials in Photolithography

Photolithography is a cornerstone of semiconductor manufacturing and microfabrication, relying on photoresists to create intricate patterns. researchgate.netnih.gov Photoresists are materials whose solubility changes upon exposure to light. researchgate.net In chemically amplified photoresists (CARs), a photo-generated acid acts as a catalyst to induce chemical changes like deprotection or crosslinking, significantly enhancing sensitivity. researchgate.netmdpi.com

While direct research on this compound as a primary photoresist component is not widely published, its structural features are highly relevant to this application. The aldehyde functionality can be used to synthesize polymers, such as acetals, that are sensitive to acid-catalyzed cleavage. The bromomethyl group can serve as a reactive site for crosslinking reactions, which renders the exposed portions of the photoresist insoluble. This dual functionality makes it a plausible candidate for formulating advanced photoresist compositions, particularly for negative-tone resists where exposed areas become less soluble. researchgate.net The aromatic ring also contributes to the plasma etch resistance required during pattern transfer. Notably, related structures like 3,5-Bis(bromomethyl)benzaldehyde are explicitly listed as building blocks for photoresist materials, suggesting the utility of the (bromomethyl)benzaldehyde motif in this technology. ambeed.com

Table 1: Key Components in Chemically Amplified Photoresists

| Component | Function | Example from Literature | Relevance of this compound |

|---|---|---|---|

| Polymer Resin | Forms the film and contains acid-sensitive groups. | Poly(hydroxystyrene) with t-BOC protecting groups. researchgate.net | The aldehyde group can be used to form acid-labile acetal (B89532) polymers. |

| Photoacid Generator (PAG) | Generates a strong acid upon exposure to light. | Trifluoromethanesulfonic acid generators. mdpi.com | The acid generated by a PAG could catalyze reactions involving the functional groups of a polymer derived from this compound. |

| Crosslinking Agent | Forms a network to change solubility (for negative resists). | Thermally activated cross-linking agents. dupont.com | The bromomethyl group is a highly reactive electrophile suitable for crosslinking polymer chains. |

Polymerizable and Photochemically Crosslinkable Compositions

The inherent structure of this compound makes it an ideal component for polymerizable and photochemically crosslinkable compositions. The aldehyde group can participate in polymerization reactions, for example, with phenolic compounds to form resinous structures. Simultaneously, the bromomethyl group is a well-known electrophile that can react with nucleophiles to form covalent bonds, acting as a crosslinker to create stable, three-dimensional polymer networks. This crosslinking can often be initiated photochemically, for instance, through the generation of a reactive species that attacks the C-Br bond. Chemical suppliers list the compound among reagents for polymerization, underscoring its role in polymer science. ambeed.com

Creation of Polymers, Catalysts, or Sensors

Expanding on its role in polymer chemistry, this compound is a building block for a variety of functional polymers. ambeed.com Beyond simple structural plastics, these polymers can be designed to have specific catalytic or sensory functions. For example, the molecule can be immobilized onto a polymer backbone or a solid support via its aldehyde group. The remaining bromomethyl group can then be chemically modified to introduce a catalytically active site or a moiety that responds to a specific analyte, forming the basis of a chemical sensor. The benzaldehyde unit itself can be a precursor to fluorescent structures, which are often used as signaling components in sensors.

Use in Analytical Chemistry Methodologies

In analytical chemistry, enhancing the detectability of analytes is crucial for achieving high sensitivity and accuracy. Chemical derivatization is a key strategy employed to modify analytes for this purpose. greyhoundchrom.comnih.gov

Derivatization Reagent for Enhanced Detection in HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, but some compounds lack a suitable chromophore or fluorophore for sensitive detection. Chemical derivatization addresses this by attaching a labeling group to the analyte molecule. nih.gov

Reagents of the benzyl (B1604629) bromide class are widely used to derivatize compounds containing acidic groups, such as carboxylic acids, by converting them into UV-absorbing or fluorescent esters. nih.gov this compound belongs to this class of reagents. The bromomethyl group reacts with a carboxylate anion to form an ester, while the benzaldehyde moiety serves as a chromophore, allowing for sensitive detection using a UV-Vis detector. This pre-column derivatization enhances the analytical performance for compounds that would otherwise be difficult to detect. nih.gov

Table 2: Examples of Derivatization Reagents for HPLC | Reagent Class | Target Functional Group | Principle of Detection Enhancement | Reference | | :--- | :--- | :--- | :--- | | Benzyl Bromides | Carboxylic Acids | Introduction of a UV-absorbing aromatic ring. nih.gov | | Benzofurazans (e.g., ABD-F) | Thiols (Sulfhydryl groups) | Introduction of a highly fluorescent group. dojindo.co.jp | | Acyl Chlorides | Alcohols, Amines | Introduction of a chromophore or fluorophore. nih.gov | | Isocyanates (e.g., PTSI) | Alcohols (Hydroxyl groups) | Improved ionization for mass spectrometry (MS) detection. nih.gov |

Specificity for Aldehyde Detection in Complex Matrices (e.g., Urine)

A comprehensive review of current scientific literature indicates a lack of specific studies on the application of this compound as a derivatizing agent for the detection of aldehydes in complex biological matrices such as urine. Research in this area of analytical chemistry has predominantly focused on other reagents that offer high specificity and sensitivity for this purpose. The analysis of aldehydes in urine presents significant challenges due to their high volatility, reactivity, and the presence of numerous interfering substances. nih.govresearchgate.net To overcome these challenges, a derivatization step is typically employed to convert the aldehydes into more stable, detectable products, often for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govsemanticscholar.org

The primary goal of derivatization in this context is to attach a chromophore or fluorophore to the aldehyde, enhancing its detection by UV-visible or fluorescence detectors, respectively. researchgate.net This chemical modification also increases the molecular weight and stability of the analytes, improving their chromatographic separation. nih.gov

One of the most widely used derivatizing agents for aldehydes in various matrices, including urine, is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.net DNPH reacts with the carbonyl group of aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives, which can be readily analyzed by HPLC with UV detection. semanticscholar.orgnih.gov This method is noted for its robustness and has been applied in numerous studies, including the analysis of reactive aldehydes in the urine of patients with type-2 diabetes mellitus. nih.gov The reaction with DNPH is specific to carbonyl compounds, although it does not differentiate between aldehydes and ketones. wikipedia.org

Other reagents have also been developed to offer improved sensitivity or specificity. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another derivatizing agent that reacts with aldehydes to form oximes, which can be analyzed by Gas Chromatography (GC). sigmaaldrich.com Fluorescent probes, such as those based on 2-aminothiophenol, have been designed for the highly selective and sensitive detection of aldehydes in biological systems, including living cells and tissues. rsc.org These probes offer the advantage of a fluorescence response upon reaction with aldehydes, enabling real-time monitoring. rsc.orgnih.gov

The table below summarizes the performance of some established derivatizing agents for the detection of specific aldehydes in complex matrices, illustrating the type of data that is crucial for evaluating the suitability of a reagent for such applications.

| Derivatizing Agent | Analyte | Matrix | Method | Limit of Detection (LOD) | Reference |

| DNPH | Hexanal | Urine | MSPE-ISD-HPLC-UV | 1.7 nmol L⁻¹ | nih.gov |

| DNPH | Heptanal | Urine | MSPE-ISD-HPLC-UV | 2.5 nmol L⁻¹ | nih.gov |

| DNPH | Hexanal | Urine | BAμE-HPLC-UV | 800 nmol L⁻¹ | nih.gov |

| DNPH | Heptanal | Urine | BAμE-HPLC-UV | 400 nmol L⁻¹ | nih.gov |

| 2-Thiobarbituric acid | Methylglyoxal | Urine | CE-AD | 0.6 nmol L⁻¹ | nih.govsemanticscholar.org |

| 2-Thiobarbituric acid | Glyoxal | Urine | CE-AD | 3.2 nmol L⁻¹ | nih.govsemanticscholar.org |

MSPE-ISD: Magnetic Solid Phase Extraction with in-situ derivatization; BAμE: Bar Adsorptive Microextraction; CE-AD: Capillary Electrophoresis with Amperometric Detection

Computational Chemistry and Spectroscopic Studies

Quantum Chemical Calculations

Comprehensive research literature detailing specific quantum chemical calculations, such as Density Functional Theory (DFT) studies, for 3-(bromomethyl)benzaldehyde is not extensively available in publicly accessible databases. Such analyses are crucial for understanding the molecule's electronic structure and predicting its reactivity.

Density Functional Theory (DFT) Studies

Specific, in-depth DFT studies focused solely on this compound are not prominently featured in peer-reviewed literature. These computational methods are vital for determining the optimized geometry, electronic properties, and vibrational frequencies of a molecule.

Molecular Structure and Optical Properties

The fundamental structure of this compound comprises a benzene (B151609) ring substituted with an aldehyde (-CHO) group and a bromomethyl (-CH₂Br) group at the meta-position. guidechem.com This arrangement dictates its chemical and physical characteristics. While detailed computational studies on its optical properties are not widely published, such research would typically investigate aspects like UV-Vis absorption spectra, nonlinear optical properties, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which are fundamental to the molecule's electronic transitions and reactivity.

Spectroscopic Characterization and Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent shows distinct signals corresponding to each type of proton in the molecule. researchgate.net The aldehydic proton appears as a singlet at approximately 10.03 ppm. The protons on the aromatic ring appear in the range of 7.54-7.91 ppm, and the benzylic protons of the bromomethyl group produce a characteristic singlet at around 4.55 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. researchgate.net The aldehydic carbon gives a signal at approximately 191.6 ppm. The aromatic carbons resonate in the region of 129.7-138.9 ppm, while the bromomethyl carbon signal appears at about 32.1 ppm. researchgate.net

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ researchgate.net

| Nucleus | Chemical Shift (δ) in ppm | Signal Description |

| ¹H | 10.03 | Aldehyde (s, 1H) |

| ¹H | 7.91 | Aromatic (s, 1H) |

| ¹H | 7.83 | Aromatic (d, J=7.5 Hz, 1H) |

| ¹H | 7.68 | Aromatic (d, J=7.5 Hz, 1H) |

| ¹H | 7.54 | Aromatic (t, J=7.5 Hz, 1H) |

| ¹H | 4.55 | Bromomethyl (s, 2H) |

| ¹³C | 191.6 | Aldehyde Carbon |

| ¹³C | 138.9 | Aromatic Carbon |

| ¹³C | 136.8 | Aromatic Carbon |

| ¹³C | 134.9 | Aromatic Carbon |

| ¹³C | 129.7 | Aromatic Carbon |

| ¹³C | 32.1 | Bromomethyl Carbon |

s = singlet, d = doublet, t = triplet

Mass Spectrometry (MS, LC-MS, ESI-Orbitrap-MS)

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aromatic ring and the aldehyde group typically appear around 2850-3100 cm⁻¹. The C-Br stretching vibration of the bromomethyl group is expected in the lower frequency region of the spectrum, typically around 600-700 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1700 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aldehyde C-H | Stretch | ~2720, ~2820 |

| C-Br | Stretch | ~600-700 |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The method's high resolution and sensitivity allow for the separation, identification, and quantification of the main compound from its impurities or other reaction components.

In a typical HPLC analysis for a related compound, 4-bromomethyl-3-nitrobenzoic acid, a C18 (octadecylsilane) column is employed as the stationary phase. nih.gov This nonpolar stationary phase is effective for the separation of moderately polar to nonpolar compounds like bromomethylated benzaldehydes. The mobile phase, a critical component in HPLC, is often a mixture of an organic solvent and water, with the ratio adjusted to achieve optimal separation. For instance, a mobile phase consisting of methanol (B129727) and water (80:20, v/v) with the pH adjusted to 4.0 using formic acid has been successfully used. nih.gov

The flow rate of the mobile phase is maintained at a constant value, such as 0.7 mL/min, to ensure reproducible retention times. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light. A detection wavelength of around 271 nm is suitable for aromatic compounds of this nature. nih.gov The injection volume and column temperature are also controlled parameters, for example, at 20 µL and 30°C, respectively, to ensure accuracy and precision. nih.gov

By comparing the chromatogram of a sample to that of a reference standard, the purity of this compound can be determined. The appearance of additional peaks indicates the presence of impurities. During reaction monitoring, aliquots of the reaction mixture can be periodically injected into the HPLC system. The decrease in the peak area of the starting material and the increase in the peak area of the product provide a quantitative measure of the reaction's progress over time.

Table 1: Illustrative HPLC Parameters for Analysis of Bromomethylated Benzoic Acid Derivatives

| Parameter | Condition |

| Stationary Phase | Octadecylsilane (C18) |

| Mobile Phase | Methanol:Water (80:20, v/v), pH 4.0 (adjusted with formic acid) |

| Flow Rate | 0.7 mL/min |

| Detection | UV-Diode Array at 271 nm |

| Injection Volume | 20 µL |

| Temperature | 30°C |

| Data derived from a study on a structurally related compound, 4-bromomethyl-3-nitrobenzoic acid. nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for monitoring the progress of chemical reactions, including those involving this compound. researchgate.net Its simplicity allows for quick checks on the consumption of starting materials and the formation of products.

In a typical TLC setup for monitoring a reaction, a small spot of the initial reaction mixture (time zero) is applied to a baseline on a TLC plate, which is coated with a stationary phase, most commonly silica (B1680970) gel 60 F254. rsc.org Alongside this, spots of the pure starting material(s) and, if available, the expected product are also applied as standards for comparison. youtube.com

As the reaction proceeds, small aliquots are taken from the reaction mixture at various time intervals, spotted on the same TLC plate, and the plate is then developed in a sealed chamber containing an appropriate mobile phase (eluent). youtube.comyoutube.com The choice of eluent is crucial and depends on the polarity of the compounds being separated. For a reaction involving the conversion of a less polar starting material to a more polar product, an eluent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) might be used. The ratio is optimized to achieve a good separation between the spots of the reactant and product.

After the solvent front has moved up the plate, the plate is removed, the solvent front is marked, and the plate is dried. Visualization of the spots can often be achieved under a UV lamp (254 nm or 365 nm), as the aromatic rings in the compounds will fluoresce or quench fluorescence. rsc.org The progress of the reaction is observed by the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. youtube.com The reaction is considered complete when the spot corresponding to the starting material has completely disappeared. youtube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and helps in identifying the components of the reaction mixture. researchgate.net

Table 2: General Parameters for TLC Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate), ratio is optimized based on reactants and products. |

| Visualization | UV lamp (254 nm or 365 nm) |

| Application | Monitoring the disappearance of reactants and the appearance of products. |

Toxicological and Environmental Impact Research Methodologies

In Vitro Cytotoxicity Assays (e.g., MTT Tests)

In vitro cytotoxicity assays are a fundamental first step in toxicol

常见问题

Q. What are the standard synthetic routes for 3-(Bromomethyl)benzaldehyde in academic settings?

The compound is typically synthesized via bromination of benzaldehyde derivatives or through aldol condensation. For example, bromomethyl methyl ether is used to protect reactive sites during synthesis, enabling selective bromination at the methyl group (e.g., in aldol reactions with hydroxybenzaldehyde precursors) . Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like 2-bromo-3-hydroxybenzaldehyde, which can form unexpectedly due to competing reaction pathways .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key protocols include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, which can irritate mucous membranes .

- Emergency Measures: Immediate flushing with water for 15+ minutes upon skin/eye exposure and artificial respiration for inhalation incidents . Contaminated clothing must be removed and washed .

Q. How should this compound be stored to maintain stability?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. This minimizes risks of bromine dissociation or aldehyde oxidation, which can alter reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data from unexpected bromination outcomes in benzaldehyde derivatives?

Contradictions (e.g., unintended 2-bromo-3-hydroxybenzaldehyde formation) require:

- Mechanistic Analysis: Use density functional theory (DFT) to model reaction pathways and identify intermediates.

- Spectroscopic Validation: Employ and LC-MS to characterize byproducts and quantify yields .

- Reaction Optimization: Adjust stoichiometry (e.g., brominating agent ratio) and solvent polarity to suppress competing pathways .

Q. What methodologies are recommended for crystallizing this compound derivatives for structural studies?

- Slow Evaporation: Use polar solvents (e.g., ethanol/water mixtures) to grow single crystals.

- X-ray Refinement: Apply SHELX software for high-resolution structure determination. For example, SHELXL refines atomic displacement parameters, while SHELXD/SHELXE resolve twinning or partial occupancy issues in complex crystals .

Q. How can the reactivity of the bromomethyl group be exploited in multicomponent reactions?

The bromomethyl group serves as an electrophilic site for nucleophilic substitution. Applications include:

- Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids to form biaryl aldehydes.

- Protection-Deprotection Strategies: Temporarily mask the aldehyde group using silyl ethers, enabling selective bromomethyl functionalization .

Data Analysis and Experimental Design

Q. What analytical techniques are essential for characterizing this compound purity and structure?

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy:

- : Confirm bromomethyl resonance at ~30 ppm and aldehyde proton at ~9.8 ppm.

- FT-IR: Identify C=O stretch (~1700 cm) and C-Br vibration (~600 cm) .

Q. How can researchers mitigate challenges in quantifying trace impurities in this compound batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。